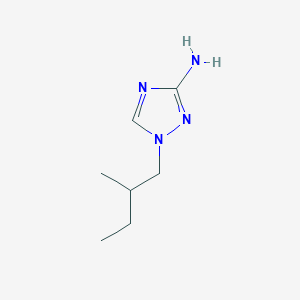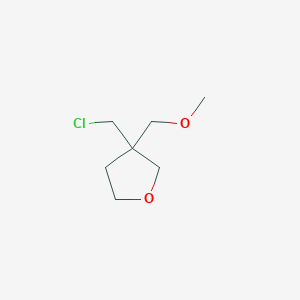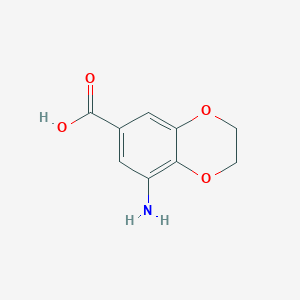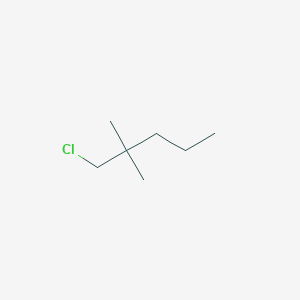
1-Chloro-2,2-dimethylpentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-2,2-dimethylpentane is an organic compound with the molecular formula C7H15Cl. It is a chlorinated hydrocarbon, specifically a chloroalkane, characterized by a chlorine atom attached to a carbon chain with two methyl groups at the second carbon position. This compound is of interest due to its unique structural properties and reactivity, making it useful in various chemical reactions and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Chloro-2,2-dimethylpentane can be synthesized through several methods. One common approach involves the chlorination of 2,2-dimethylpentane using chlorine gas in the presence of ultraviolet light or a radical initiator. The reaction typically proceeds via a free radical mechanism, where the chlorine radicals substitute hydrogen atoms on the carbon chain.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to ensure efficient mixing and heat management. The chlorination process is carefully controlled to maximize yield and minimize by-products. The reaction conditions, such as temperature, pressure, and chlorine concentration, are optimized to achieve high purity and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-2,2-dimethylpentane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions (SN1 and SN2 mechanisms), where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, alkoxide ions, or amines.
Elimination Reactions: Under basic conditions, it can undergo elimination reactions to form alkenes. For example, treatment with a strong base like potassium tert-butoxide can lead to the formation of 2,2-dimethylpent-1-ene.
Oxidation and Reduction: While less common, it can be oxidized to form corresponding alcohols or reduced to hydrocarbons under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium hydroxide, or sodium alkoxides in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Elimination: Strong bases such as potassium tert-butoxide or sodium hydride in solvents like dimethyl sulfoxide or tetrahydrofuran.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Substitution: Formation of alcohols, ethers, or amines depending on the nucleophile.
Elimination: Formation of alkenes such as 2,2-dimethylpent-1-ene.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of hydrocarbons.
Applications De Recherche Scientifique
1-Chloro-2,2-dimethylpentane has several applications in scientific research:
Chemistry: It is used as a starting material or intermediate in organic synthesis. Its reactivity makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology and Medicine: While not directly used as a drug, its derivatives or related compounds may be explored for biological activity or as building blocks in pharmaceutical research.
Industry: It is used in the production of specialty chemicals, agrochemicals, and as a solvent or reagent in various industrial processes.
Mécanisme D'action
The mechanism by which 1-chloro-2,2-dimethylpentane exerts its effects depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond and the release of a chloride ion. The molecular targets and pathways involved are primarily determined by the nature of the nucleophile or base and the reaction conditions.
Comparaison Avec Des Composés Similaires
1-Chloro-2,2-dimethylpropane: Another chloroalkane with a similar structure but a shorter carbon chain.
2-Chloro-2,3-dimethylpentane: A structural isomer with the chlorine atom and methyl groups in different positions.
2-Chloro-2,4-dimethylpentane: Another isomer with different substitution patterns.
Comparison: 1-Chloro-2,2-dimethylpentane is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. Compared to its isomers, it may exhibit different reactivity in substitution and elimination reactions due to steric and electronic effects. Its unique structure makes it a valuable compound for studying the influence of molecular structure on chemical reactivity.
Propriétés
Formule moléculaire |
C7H15Cl |
|---|---|
Poids moléculaire |
134.65 g/mol |
Nom IUPAC |
1-chloro-2,2-dimethylpentane |
InChI |
InChI=1S/C7H15Cl/c1-4-5-7(2,3)6-8/h4-6H2,1-3H3 |
Clé InChI |
WLQHUPKANMBKDQ-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)(C)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


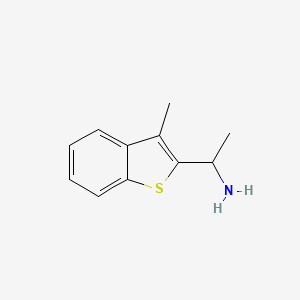
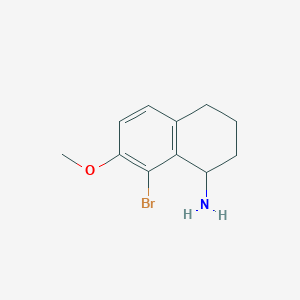

![3-{Bicyclo[2.2.2]octan-2-yl}-3-methyloxirane-2-carbonitrile](/img/structure/B13172809.png)
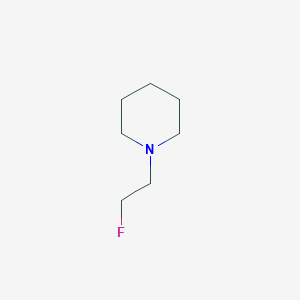

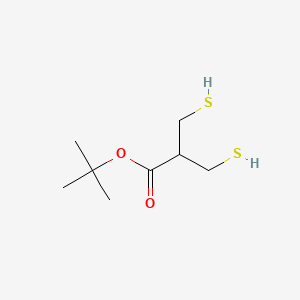
![tert-Butyl N-{3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]-4'-yl}carbamate](/img/structure/B13172836.png)


